2-(2-Ethylhexyl)thiophene
Overview
Description
2-(2-Ethylhexyl)thiophene is an organic compound with the molecular formula C12H20S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a 2-ethylhexyl group attached to the thiophene ring, which imparts unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylhexyl)thiophene typically involves the introduction of the 2-ethylhexyl group onto the thiophene ring. One common method is the Negishi coupling reaction, which involves the reaction of a thiophene derivative with a 2-ethylhexyl zincate reagent. This reaction is carried out under an inert atmosphere, typically using a palladium catalyst, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Negishi coupling reactions or other coupling methods such as Suzuki or Stille coupling. These methods are chosen based on factors such as cost, availability of reagents, and desired purity of the final product. The industrial process also includes steps for purification and quality control to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethylhexyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Electrophilic reagents like bromine, chlorine, or nitronium ions are used in the presence of catalysts or under specific reaction conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes, and other substituted derivatives
Scientific Research Applications
2-(2-Ethylhexyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a component in pharmaceutical formulations.
Industry: It is used in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). .
Mechanism of Action
The mechanism of action of 2-(2-Ethylhexyl)thiophene in its various applications is largely dependent on its electronic structure and ability to interact with other molecules. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors and other electronic devices. The presence of the 2-ethylhexyl group enhances solubility and processability, which is crucial for the fabrication of thin films and other materials .
Comparison with Similar Compounds
Thiophene: The parent compound, which lacks the 2-ethylhexyl group.
2-Methylthiophene: A derivative with a methyl group instead of the 2-ethylhexyl group.
2-Butylthiophene: A derivative with a butyl group.
Comparison: 2-(2-Ethylhexyl)thiophene is unique due to the presence of the 2-ethylhexyl group, which imparts greater solubility and processability compared to its simpler counterparts. This makes it particularly valuable in applications requiring the formation of thin films and other advanced materials. Additionally, the electronic properties of this compound are enhanced by the alkyl group, making it more suitable for use in organic electronics compared to simpler thiophene derivatives .
Properties
IUPAC Name |
2-(2-ethylhexyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20S/c1-3-5-7-11(4-2)10-12-8-6-9-13-12/h6,8-9,11H,3-5,7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACCFQMSOHCQFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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